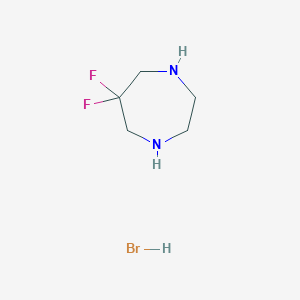
6,6-Difluoro-1,4-diazepane HBr salt
Descripción general
Descripción
6,6-Difluoro-1,4-diazepane HBr salt is a useful research compound. Its molecular formula is C5H11BrF2N2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6,6-Difluoro-1,4-diazepane hydrogen bromide salt is a fluorinated compound with a unique molecular structure that includes two fluorine atoms attached to the diazepane ring. Its molecular formula is CHFNBr, and it has a molecular weight of approximately 217.06 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the modulation of neurotransmitter systems and as a reactive electrophilic fluorinating agent.
Synthesis
The synthesis of 6,6-Difluoro-1,4-diazepane HBr salt typically involves:
- Fluorination of 1,4-diazabicyclo[2.2.2]octane using F diluted with N in the presence of a Brønsted acid.
- Alternative methods include treatment with different Brønsted or Lewis acids following fluorination.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antidepressant Activity
Some derivatives of this compound have shown promise in modulating neurotransmitter systems, which may contribute to antidepressant effects. Preliminary studies suggest that it could influence serotonin and norepinephrine pathways, although further research is needed to confirm these findings.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. Its fluorinated structure enhances its interaction with biological membranes, potentially increasing its efficacy against pathogens.
Interaction Studies
Preliminary investigations have focused on the interactions of this compound with various biological targets:
- Neurotransmitter Receptors : Potential interactions with serotonin and dopamine receptors have been noted.
- Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways associated with depression and anxiety disorders.
Comparative Analysis
A comparison of structural analogs highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1,4-Diazepane | CHN | Basic structure without fluorination |
| 6-Fluoro-1,4-diazepane | CHFN | Contains one fluorine atom |
| 1,4-Diazepan-6-one | CHNO | Contains a carbonyl group instead of fluorine |
| 6,6-Difluoro-1,4-diazepane | CHFN | Contains two fluorine atoms enhancing reactivity |
The presence of two fluorine atoms significantly distinguishes this compound from its analogs and enhances its potential reactivity and biological activity.
Propiedades
IUPAC Name |
6,6-difluoro-1,4-diazepane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.BrH/c6-5(7)3-8-1-2-9-4-5;/h8-9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMGZDJGPRTNJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(CN1)(F)F.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529509-60-2 | |
| Record name | 1H-1,4-Diazepine, 6,6-difluorohexahydro-, hydrobromide (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529509-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















